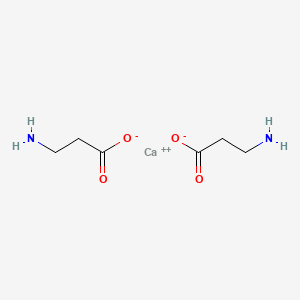

Calcium beta-alaninate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;3-aminopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7NO2.Ca/c2*4-2-1-3(5)6;/h2*1-2,4H2,(H,5,6);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTVQUYKMVAQBJ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)[O-].C(CN)C(=O)[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12CaN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-95-9 (Parent) |

Source

|

| Record name | Calcium beta-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036321401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70890834 |

Source

|

| Record name | .beta.-Alanine, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36321-40-1 |

Source

|

| Record name | Calcium beta-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036321401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-Alanine, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium di-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM BETA-ALANINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS9ZS53HBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Structural Characterization of Calcium β-Alaninate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed structural characterization of calcium β-alaninate, a compound of interest in various industrial and scientific fields. As an important intermediate in the synthesis of pantothenic acid (Vitamin B5) and a potential source of the non-essential amino acid β-alanine, a thorough understanding of its preparation and physicochemical properties is crucial.[1] This document outlines a robust laboratory-scale synthesis protocol via a neutralization reaction, followed by an in-depth analysis of its structural features using a suite of modern analytical techniques. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently prepare and characterize this molecule.

Introduction: The Significance of Calcium β-Alaninate

β-Alanine is the only naturally occurring β-amino acid and serves as a precursor to vital biomolecules such as carnosine and pantothenic acid. The calcium salt of β-alanine, calcium bis(3-aminopropanoate), offers a stable and manageable form of this important amino acid.[1] Its primary industrial relevance lies in its role as a key intermediate in the large-scale production of calcium pantothenate.[1] Beyond this, the coordination of β-alaninate with calcium ions presents an interesting case study in the broader field of metal-amino acid complexes, which are fundamental to numerous biological processes. A precise understanding of the synthesis and structure of calcium β-alaninate is therefore essential for optimizing its industrial applications and exploring its potential in other areas, such as nutritional supplements and coordination chemistry.[1]

Synthesis of Calcium β-Alaninate

The synthesis of calcium β-alaninate can be approached through various routes, with the most common industrial method involving the ammoniation of acrylonitrile followed by saponification.[1] However, for laboratory-scale preparation of a pure sample, a more direct and controllable method is the neutralization reaction between β-alanine and a suitable calcium base, such as calcium hydroxide.[1] This approach offers high yields and a product with minimal impurities.

Underlying Principles of the Neutralization Reaction

The synthesis is based on a straightforward acid-base reaction. β-alanine, being an amino acid, possesses a carboxylic acid group (-COOH) and an amino group (-NH2). In this reaction, the carboxylic acid group of β-alanine reacts with the hydroxide ions (OH-) from calcium hydroxide in a classic neutralization to form water and the calcium salt of the deprotonated β-alanine (β-alaninate). The stoichiometry of the reaction requires two moles of β-alanine for every mole of calcium hydroxide to achieve a complete reaction, as calcium is a divalent cation (Ca²⁺).

Reaction Scheme:

2(H₂N-CH₂-CH₂-COOH) + Ca(OH)₂ → Ca(H₂N-CH₂-CH₂-COO)₂ + 2H₂O

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details the synthesis of calcium β-alaninate from β-alanine and calcium hydroxide.

Materials:

-

β-Alanine (C₃H₇NO₂)

-

Calcium Hydroxide (Ca(OH)₂)

-

Deionized Water

-

Ethanol (optional, for precipitation)

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Reaction flask

-

Condenser

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Dissolution of β-Alanine: In a reaction flask, dissolve a specific molar quantity of β-alanine in deionized water with gentle heating and stirring. The amount of water should be sufficient to fully dissolve the β-alanine.

-

Preparation of Calcium Hydroxide Slurry: In a separate beaker, prepare a slurry of calcium hydroxide by suspending a stoichiometric amount (half the molar quantity of β-alanine) in deionized water.

-

Reaction: Slowly add the calcium hydroxide slurry to the heated β-alanine solution under continuous stirring.

-

Heating and Reflux: Attach a condenser to the reaction flask and heat the mixture to a gentle reflux for a specified period (e.g., 2-3 hours) to ensure the reaction goes to completion. The solution should become clear as the calcium hydroxide reacts.

-

Filtration (optional): If any unreacted starting material or impurities are present, the hot solution can be filtered.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. If the product is highly soluble, partial evaporation of the solvent under reduced pressure or the addition of a less polar solvent like ethanol may be necessary to induce precipitation.

-

Isolation and Washing: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water or ethanol to remove any soluble impurities.

-

Drying: Dry the purified calcium β-alaninate in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Visualization of the Synthesis Workflow

Caption: Workflow for the laboratory synthesis of Calcium β-Alaninate.

Structural Characterization

A comprehensive structural characterization is imperative to confirm the identity, purity, and specific structural features of the synthesized calcium β-alaninate. This involves a multi-technique approach, with each method providing complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of calcium β-alaninate, FTIR is used to confirm the formation of the carboxylate salt and to observe the characteristic vibrations of the amino group.

Expected Spectral Features:

-

N-H Stretching: The amino group (NH₂) will exhibit stretching vibrations typically in the region of 3200-3400 cm⁻¹.

-

C-H Stretching: The methylene groups (-CH₂-) will show symmetric and asymmetric stretching vibrations in the 2800-3000 cm⁻¹ range.

-

Carboxylate (COO⁻) Asymmetric Stretching: This is a key indicator of salt formation. The deprotonated carboxyl group will display a strong asymmetric stretching band, typically around 1550-1610 cm⁻¹. This is a significant shift from the C=O stretching vibration of the carboxylic acid in β-alanine, which is observed at a higher wavenumber (around 1700 cm⁻¹).[2][3]

-

N-H Bending: The bending vibration of the amino group is expected in the region of 1500-1650 cm⁻¹.

-

Carboxylate (COO⁻) Symmetric Stretching: A symmetric stretching band for the carboxylate group will appear in the 1400-1450 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is typically found in the 1000-1250 cm⁻¹ range.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch | 2800 - 3000 |

| COO⁻ Asymmetric Stretch | 1550 - 1610 |

| N-H Bend | 1500 - 1650 |

| COO⁻ Symmetric Stretch | 1400 - 1450 |

| C-N Stretch | 1000 - 1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework of the molecule. The spectra are typically recorded in a solvent like deuterium oxide (D₂O).

Expected ¹H NMR Spectral Data (in D₂O):

The ¹H NMR spectrum of calcium β-alaninate is expected to be relatively simple, showing two triplet signals corresponding to the two methylene groups. The chemical shifts may not differ significantly from those of β-alanine in D₂O.

-

-CH₂-COOH (α-protons): A triplet around 2.4-2.6 ppm.

-

-CH₂-NH₂ (β-protons): A triplet around 3.0-3.2 ppm.

Expected ¹³C NMR Spectral Data (in D₂O):

The ¹³C NMR spectrum will show three distinct signals for the three carbon atoms in the β-alaninate moiety.

-

Carboxylate Carbon (-COO⁻): A signal in the range of 180-185 ppm.

-

Methylene Carbon adjacent to COO⁻ (-CH₂-COO⁻): A signal around 38-42 ppm.

-

Methylene Carbon adjacent to NH₂ (-CH₂-NH₂): A signal around 34-38 ppm.

| Atom | ¹H Chemical Shift (ppm, in D₂O) | ¹³C Chemical Shift (ppm, in D₂O) |

| -CH₂-COO⁻ | ~2.4 - 2.6 (triplet) | ~38 - 42 |

| -CH₂-NH₂ | ~3.0 - 3.2 (triplet) | ~34 - 38 |

| -COO⁻ | - | ~180 - 185 |

X-Ray Diffraction (XRD)

X-ray diffraction is the definitive technique for determining the crystalline structure of a solid material. For a polycrystalline powder, the XRD pattern provides a unique "fingerprint" that can be used for phase identification and purity assessment. The analysis of the diffraction pattern allows for the determination of the unit cell parameters, space group, and the precise arrangement of atoms in the crystal lattice. While a detailed crystal structure for calcium β-alaninate is not widely available in public databases, performing XRD on a synthesized sample and comparing it with a reference pattern (if available) or using it for ab initio structure determination is a critical step in its characterization.[1]

Caption: Process of X-ray diffraction for crystal structure determination.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide valuable information about the thermal stability and phase transitions of calcium β-alaninate.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. For calcium β-alaninate, which may exist as a hydrate, TGA can be used to:

-

Determine the water of hydration: A mass loss at temperatures below 150 °C would indicate the presence of water molecules.

-

Assess thermal stability: The onset of decomposition at higher temperatures indicates the thermal stability of the compound. The decomposition of calcium β-alaninate is expected to proceed in multiple steps, eventually leading to the formation of calcium oxide (CaO) at very high temperatures.

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to identify:

-

Endothermic events: Such as dehydration (loss of water) and melting.

-

Exothermic events: Such as crystallization and decomposition.

By combining TGA and DSC, a comprehensive thermal profile of calcium β-alaninate can be obtained, which is crucial for understanding its stability and behavior under different processing conditions.

Conclusion

This technical guide has presented a detailed framework for the synthesis and structural characterization of calcium β-alaninate. The provided laboratory-scale synthesis protocol, based on a neutralization reaction, offers a reliable method for obtaining a pure sample. The subsequent characterization using FTIR, NMR, XRD, and thermal analysis provides a robust and multi-faceted approach to confirming the identity, purity, and structural integrity of the synthesized compound. The information and protocols contained herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, facilitating further investigation and application of this important molecule.

References

-

ResearchGate. (n.d.). ATR-FTIR spectra of 2M β-alanine as function of CO2 loading time. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) β-Alanine, (b) Folic acid and (c) FA-β-Alanine moieties. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000056). Retrieved from [Link]

-

PubChem. (n.d.). beta-Alanine. Retrieved from [Link]

-

ChemBAM. (n.d.). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

Universal Lab. (2024, June 26). DSC vs TGA analysis. Retrieved from [Link]

Sources

Crystal structure analysis of Calcium beta-alaninate.

An In-depth Technical Guide to the Crystal Structure Analysis of Calcium β-Alaninate

Abstract

This guide provides a comprehensive framework for the complete crystal structure analysis of Calcium bis(β-alaninate), a compound of interest in pharmaceutical and materials science. While detailed crystallographic data for this specific salt is not widely reported in public literature, this document outlines the requisite methodologies, from synthesis to structural elucidation, based on established principles of coordination chemistry and X-ray crystallography.[1] We will explore the causality behind experimental choices, establish self-validating protocols, and interpret the anticipated structural features, providing researchers and drug development professionals with a robust roadmap for characterizing this and similar metal-amino acid complexes.

Introduction: The Scientific Imperative

β-alanine (3-aminopropanoic acid) is the only naturally occurring β-amino acid and serves as a crucial precursor to pantothenic acid (Vitamin B5) and the dipeptide carnosine.[2][3][4] Its role in cellular protection, pH buffering in muscle tissue, and neurotransmission underscores its biological significance.[2][5][6] When complexed with calcium, a vital second messenger and structural ion, the resulting salt—Calcium β-alaninate—presents a subject of interest for understanding bioavailability, stability, and solid-state properties.

The precise three-dimensional arrangement of atoms in the crystal lattice governs the macroscopic properties of a material, including its solubility, stability, and mechanical characteristics. For drug development professionals, a detailed crystal structure is non-negotiable; it informs formulation, polymorphism screening, and intellectual property. This guide provides the technical blueprint for achieving this structural determination.

Synthesis and Single-Crystal Growth: The Foundation of Analysis

The quality of the final crystal structure is inextricably linked to the quality of the single crystals used for diffraction. The objective is to produce optically clear, defect-free crystals of suitable size (typically 0.1-0.3 mm in each dimension).

Synthesis of Calcium β-Alaninate Powder

The synthesis is a straightforward acid-base neutralization, forming the salt from β-alanine and a suitable calcium base. This method is adapted from established principles of salt formation for amino acids.[1]

Protocol:

-

Dissolution: Dissolve β-alanine (2 molar equivalents) in deionized water with gentle heating (approx. 40-50°C) to create a saturated or near-saturated solution.

-

Base Addition: Slowly add a stoichiometric amount (1 molar equivalent) of calcium hydroxide, Ca(OH)₂, as a fine powder or aqueous slurry to the β-alanine solution under constant stirring. The reaction is as follows: 2 (C₃H₇NO₂) + Ca(OH)₂ → Ca(C₃H₆NO₂)₂ + 2 H₂O

-

Reaction & Filtration: Continue stirring for 1-2 hours. The solution may appear slightly turbid. Filter the warm solution through a 0.45 µm filter to remove any unreacted Ca(OH)₂ or other insoluble impurities.

-

Isolation: The resulting clear filtrate contains aqueous Calcium β-alaninate. This solution can be used directly for crystallization, or the powder can be isolated by removing the solvent via rotary evaporation and drying under vacuum.

-

Expert Insight: The choice of Ca(OH)₂ is deliberate. It is sparingly soluble, minimizing the risk of creating a highly alkaline solution that could promote side reactions. Its product, water, is easily removed.

Single-Crystal Growth

Growing diffraction-quality crystals is often the most challenging step. The key is to approach supersaturation slowly and controllably.

Recommended Method: Slow Solvent Evaporation

-

Preparation: Prepare a dilute aqueous solution of the synthesized Calcium β-alaninate powder.

-

Setup: Place the solution in a clean beaker or vial, covered with a cap or parafilm containing a few pinholes. This restricts the rate of evaporation.

-

Incubation: Store the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature, ~20°C).

-

Monitoring: Observe the vial daily for the formation of small, clear crystals. The process can take several days to weeks.

-

Expert Insight: If crystals do not form or an amorphous powder precipitates, the initial concentration was too high. If no precipitation occurs after several weeks, the concentration was too low. This iterative process is crucial for success. Alternative methods like vapor diffusion or slow cooling of a saturated solution can also be explored.

X-ray Diffraction: From Crystal to Data

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.[7] The workflow involves collecting diffraction data, solving the structure, and refining the model.

Experimental Workflow Diagram

The overall process from synthesis to final structural validation is outlined below.

Caption: Workflow for Crystal Structure Determination.

Step-by-Step Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. It is cooled (typically to ~100 K) to minimize thermal vibrations. The crystal is rotated in a beam of monochromatic X-rays, and the positions and intensities of the diffracted beams are recorded by a detector.

-

Data Reduction: The raw data are processed to yield a list of reflection indices (h,k,l) and their corresponding intensities. This step also includes corrections for experimental factors (e.g., Lorentz-polarization).

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of the heavier atoms (Ca, O, N).

-

Structure Refinement: A model of the structure is built based on the initial map and refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically located in the difference Fourier map and refined. The quality of the final model is assessed using metrics like the R-factor.

Structural Analysis and Interpretation: The Molecular Picture

Based on the principles of calcium coordination chemistry, we can anticipate the key structural features of Calcium β-alaninate.[8]

Expected Crystallographic Data

A successful analysis will yield a set of standard crystallographic parameters, which should be presented clearly.

| Parameter | Description | Example Value |

| Chemical Formula | C₆H₁₂CaN₂O₄ | - |

| Formula Weight | 216.25 g/mol | - |

| Crystal System | e.g., Monoclinic, Orthorhombic | To be determined |

| Space Group | The symmetry group of the crystal | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | To be determined |

| Volume (V) | Volume of the unit cell (ų) | To be determined |

| Z | Number of formula units per unit cell | To be determined |

| R-factor (R1) | Agreement factor between observed and calculated structure factors | < 0.05 for publication |

Coordination Environment of the Ca²⁺ Ion

The Ca²⁺ ion is a hard metal ion and prefers to coordinate with hard donor atoms like oxygen.[8] The β-alaninate ligand offers two potential coordination sites: the carboxylate oxygens and the amino nitrogen.

-

Primary Coordination: The Ca²⁺ ion will almost certainly be coordinated by the carboxylate oxygen atoms. Carboxylate groups can bind to a metal in several ways, including unidentate (one oxygen binds) or bidentate (both oxygens bind).[8]

-

Ligand Function: Each β-alaninate anion can act as a bridging ligand, connecting multiple calcium centers through its carboxylate group, leading to the formation of a coordination polymer (a 1D, 2D, or 3D network).

-

Coordination Number: Calcium is flexible in its coordination number, commonly adopting values of 6, 7, or 8.[8] The final number will be determined by the steric demands and packing forces within the crystal.

Sources

- 1. Calcium beta-alaninate | 36321-40-1 | Benchchem [benchchem.com]

- 2. β-Alanine in Cell Culture [sigmaaldrich.com]

- 3. Frontiers | The Synthesis and Role of β-Alanine in Plants [frontiersin.org]

- 4. The Synthesis and Role of β-Alanine in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. β-Alanine - Wikipedia [en.wikipedia.org]

- 7. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Fingerprinting of Calcium β-Alaninate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of calcium β-alaninate, a key intermediate in the synthesis of pantothenic acid (Vitamin B5) and a compound of interest in various industrial applications.[1] Recognizing the critical need for robust analytical methodologies in drug development and materials science, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic techniques for the structural elucidation and quality control of calcium β-alaninate. Moving beyond a simple recitation of methods, this guide delves into the causality behind experimental choices, providing field-proven insights to ensure the generation of accurate and reproducible data. Detailed, step-by-step protocols, data interpretation guidance, and mandatory visualizations are included to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction: The Significance of Calcium β-Alaninate

Calcium β-alaninate, the calcium salt of the naturally occurring β-amino acid β-alanine, holds a significant position in both biological and industrial spheres. Its primary role is as a crucial precursor in the industrial production of Vitamin B5.[1] The synthesis of β-alanine often proceeds via its calcium salt, which offers a stable and manageable intermediate for obtaining the pure amino acid.[1]

A thorough understanding of the molecular structure and purity of calcium β-alaninate is paramount for ensuring the quality and efficacy of downstream products. Spectroscopic techniques, namely NMR, IR, and Raman, are indispensable tools for providing this detailed molecular fingerprint. This guide will equip the reader with the foundational knowledge and practical protocols to confidently apply these techniques to the analysis of calcium β-alaninate.

Synthesis and Physicochemical Properties

The industrial synthesis of calcium β-alaninate is historically linked to the production of β-alanine itself. A common route involves the addition of ammonia to acrylonitrile, followed by saponification to yield calcium β-alaninate.[1] Alternatively, it can be formed through a neutralization reaction between β-alanine, a weak acid, and a calcium base like calcium hydroxide.[1]

Table 1: Physicochemical Properties of Calcium β-Alaninate

| Property | Value |

| Molecular Formula | C₆H₁₂CaN₂O₄ |

| Molecular Weight | 216.25 g/mol [2] |

| IUPAC Name | calcium bis(3-aminopropanoate)[2] |

| CAS Number | 36321-40-1[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For calcium β-alaninate, ¹H and ¹³C NMR are essential for confirming the structure of the β-alaninate moiety and assessing purity.

Predicted ¹H and ¹³C NMR Spectra

Due to the scarcity of published NMR data specifically for calcium β-alaninate, we can predict the expected chemical shifts by examining the spectra of β-alanine and analogous calcium carboxylate salts like calcium formate and calcium propionate.

In an aqueous solution (D₂O), β-alanine exhibits two characteristic triplets in its ¹H NMR spectrum. The coordination of the carboxylate group with the Ca²⁺ ion is expected to cause a slight downfield shift of the adjacent methylene protons due to the withdrawal of electron density.

Table 2: Predicted ¹H NMR Chemical Shifts for Calcium β-Alaninate in D₂O

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Hα (-CH₂-COO⁻) | ~2.6 | Triplet |

| Hβ (H₂N-CH₂-) | ~3.2 | Triplet |

Note: Chemical shifts are referenced to an internal standard, such as DSS or TSP.

Similarly, the ¹³C NMR spectrum will show three distinct resonances. The carboxylate carbon is expected to be the most deshielded.

Table 3: Predicted ¹³C NMR Chemical Shifts for Calcium β-Alaninate in D₂O

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~182 |

| Cα | ~37 |

| Cβ | ~40 |

Experimental Protocol: NMR Spectroscopy

-

Accurately weigh 10-20 mg of calcium β-alaninate.

-

Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O).

-

Add a small amount of a suitable internal standard (e.g., DSS or calcium formate).[1]

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of particulate matter by filtration if necessary.

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64.

-

Solvent suppression may be necessary to attenuate the residual HDO signal.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Logical Workflow for NMR Analysis

Caption: NMR analysis workflow for calcium beta-alaninate.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and studying intermolecular interactions, such as the coordination of the carboxylate group with the calcium ion.

Predicted IR and Raman Spectra

The key spectral features of calcium β-alaninate will be the vibrations of the carboxylate (COO⁻) and amine (NH₂) groups. Upon deprotonation of the carboxylic acid and coordination to Ca²⁺, the C=O stretching vibration (typically ~1700 cm⁻¹) is replaced by two distinct carboxylate stretches: the asymmetric (νₐₛ) and symmetric (νₛ) vibrations. The positions of these bands are sensitive to the coordination mode.

For ionic carboxylates like calcium acetate, the asymmetric stretch appears in the 1610-1550 cm⁻¹ region, and the symmetric stretch is found around 1450-1400 cm⁻¹.[3] We can expect similar vibrational frequencies for calcium β-alaninate.

Table 4: Key Predicted Vibrational Frequencies (cm⁻¹) for Calcium β-Alaninate

| Vibrational Mode | IR Activity | Raman Activity | Predicted Wavenumber (cm⁻¹) |

| N-H stretching | Strong | Weak | 3400-3200 |

| C-H stretching | Medium | Medium | 3000-2850 |

| COO⁻ asymmetric stretch | Strong | Weak | ~1580-1550 |

| NH₂ scissoring | Medium | Weak | ~1600 |

| COO⁻ symmetric stretch | Strong | Strong | ~1420-1400 |

| C-N stretching | Medium | Medium | ~1100 |

Experimental Protocols: IR and Raman Spectroscopy

For both IR and Raman spectroscopy, calcium β-alaninate can be analyzed as a solid powder.

-

Attenuated Total Reflectance (ATR)-FTIR: A small amount of the powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[3]

-

KBr Pellet (for transmission IR): 1-2 mg of the sample is finely ground with ~200 mg of dry KBr powder and pressed into a transparent pellet.

-

Raman: The powder can be placed in a glass vial or pressed into a pellet for analysis.

-

FTIR Spectrometer:

-

Technique: ATR or KBr pellet transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64.

-

-

Raman Spectrometer:

-

Excitation Laser: e.g., 785 nm to minimize fluorescence.

-

Spectral Range: 3500-200 cm⁻¹.

-

Resolution: 4-6 cm⁻¹.

-

Acquisition time will depend on the laser power and sample scattering.

-

Logical Workflow for Vibrational Spectroscopy Analysis

Caption: Vibrational spectroscopy analysis workflow.

Data Integration and Structural Validation

The true analytical power lies in the integration of data from all three spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for the comprehensive characterization of calcium β-alaninate.

-

NMR provides the carbon-hydrogen framework and connectivity.

-

IR is particularly sensitive to polar functional groups like the carboxylate and amine moieties.

-

Raman offers complementary information, especially for symmetric vibrations and is less susceptible to interference from water.

By correlating the data, a high-confidence structural assignment and purity assessment can be achieved. For instance, the presence of the carboxylate group, identified by its characteristic stretches in the IR and Raman spectra, is corroborated by the chemical shift of the carboxyl carbon in the ¹³C NMR spectrum.

Conclusion

This technical guide has provided a detailed framework for the spectroscopic analysis of calcium β-alaninate using NMR, IR, and Raman techniques. By understanding the underlying principles, following robust experimental protocols, and integrating the data from these complementary methods, researchers can achieve a comprehensive and reliable characterization of this important compound. The insights and methodologies presented herein are intended to support the development of high-quality products in the pharmaceutical and chemical industries.

References

-

A Technical Note on CO, and OH Frequencies in Calcium Acetate and Glyoxalic Acid: Synthesis and Characterization | The Infrared and Raman Discussion Group. Available from: [Link]

-

Quantification of molecules in 1H-NMR metabolomics with formate as a concentration standard - PubMed. Available from: [Link]

-

beta-Alanine, Calcium Salt (2:1) | C6H12CaN2O4 | CID 161901 - PubChem. Available from: [Link]

Sources

A Technical Guide to the Thermal Stability and Decomposition Profile of Calcium β-Alaninate

Abstract: This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of Calcium β-alaninate (C₆H₁₂CaN₂O₄). Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to offer a robust understanding of the material's behavior under thermal stress. We will explore the fundamental principles of thermal analysis techniques, propose a multi-stage decomposition pathway based on established chemical principles for analogous compounds, detail the influence of experimental parameters such as atmospheric conditions and heating rates, and provide validated experimental protocols. The guide is structured to deliver not just data, but a causal understanding of the thermochemical processes, ensuring a foundation of scientific integrity and practical applicability.

Part 1: Introduction to Calcium β-Alaninate

Calcium β-alaninate is the calcium salt of β-alanine, a naturally occurring beta-amino acid. Its chemical formula is Ca(C₃H₆NO₂)₂ with a molecular weight of approximately 216.25 g/mol [1][2]. While β-alanine itself is a key component in various biological processes and a popular nutritional supplement, its calcium salt serves as a crucial and stable intermediate in industrial organic synthesis, most notably in the production of pantothenic acid (Vitamin B5)[3]. Understanding the thermal stability of this intermediate is paramount for optimizing manufacturing processes, ensuring product purity, and establishing safe storage and handling conditions. In pharmaceutical development, the thermal behavior of any active pharmaceutical ingredient (API) or intermediate directly impacts formulation strategies, shelf-life, and regulatory compliance[4].

Part 2: Foundational Principles of Thermal Analysis in Pharmaceutical Sciences

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For pharmaceutical compounds like Calcium β-alaninate, these methods are indispensable for characterizing stability, purity, and compatibility[4].

-

Thermogravimetric Analysis (TGA): TGA continuously measures the mass of a sample as it is heated at a controlled rate[5]. The resulting data, a thermogram of mass versus temperature, reveals critical information about thermal stability, decomposition temperatures, moisture and solvent content, and the composition of multi-component systems.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[5]. It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions, providing invaluable data on purity, polymorphism, and formulation compatibility[6].

-

Hyphenated Techniques (Evolved Gas Analysis - EGA): Coupling TGA with analytical techniques like Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) allows for the real-time identification of gaseous products evolved during decomposition[7]. This provides direct evidence for proposed decomposition mechanisms, transforming thermal analysis from a quantitative to a qualitative and mechanistic investigation[8].

The choice to employ these specific techniques is causal: TGA quantifies when and how much mass is lost, DSC identifies the energetic nature of these transitions (endothermic or exothermic), and TGA-FTIR/MS identifies what is being lost. Together, they form a self-validating system for elucidating a complete thermal profile.

Part 3: The Thermal Decomposition Profile of Calcium β-Alaninate

While specific, peer-reviewed studies on the complete thermal decomposition of pure Calcium β-alaninate are not extensively available, a scientifically sound decomposition pathway can be proposed by synthesizing data from analogous compounds, including other metal carboxylates, amino acid complexes, and calcium salts[9][10][11].

Proposed Multi-Stage Decomposition Pathway

The decomposition is anticipated to occur in distinct stages, which may overlap depending on the experimental conditions.

-

Stage I: Dehydration: Many metal-organic salts exist as hydrates. The first stage of decomposition, typically occurring at temperatures just above 100°C, involves the loss of hydrated water molecules[10]. This would be observed as an initial mass loss in the TGA curve and a corresponding endotherm in the DSC curve.

-

Stage II: Decomposition of β-Alaninate Ligands: This is the primary decomposition phase, occurring at higher temperatures. The organic β-alaninate ligands will break down. Based on studies of alanine and other amino acids, this process involves decarboxylation and deamination, leading to the evolution of carbon dioxide (CO₂), ammonia (NH₃), and various organic fragments[8][12].

-

Stage III: Formation of Calcium Carbonate Intermediate: The decomposition of calcium carboxylates and similar organic salts frequently proceeds through the formation of a thermally stable calcium carbonate (CaCO₃) intermediate[11]. The breakdown of the organic ligand leaves the calcium ion to combine with available carbonate species. This stage is characterized by a plateau in the TGA curve after the main organic decomposition.

-

Stage IV: Final Decomposition to Calcium Oxide: At elevated temperatures, typically above 600-700°C, the calcium carbonate intermediate decomposes into calcium oxide (CaO) and carbon dioxide (CaCO₃ → CaO + CO₂)[11][13]. This final mass loss should correspond to the stoichiometric loss of CO₂ from CaCO₃.

This proposed pathway is visualized in the diagram below.

Caption: Workflow for integrated thermal analysis using hyphenated techniques.

Part 6: Conclusion

Calcium β-alaninate exhibits a complex, multi-stage thermal decomposition profile that is highly dependent on experimental conditions. The proposed pathway—progressing from dehydration to organic ligand decomposition, formation of a stable calcium carbonate intermediate, and final conversion to calcium oxide—provides a robust framework for understanding its behavior. For professionals in pharmaceutical development and chemical manufacturing, a thorough characterization using a combination of TGA, DSC, and Evolved Gas Analysis is not merely recommended but essential. This integrated approach ensures process safety, enables the optimization of manufacturing and drying procedures, and provides critical data for formulation stability and shelf-life prediction.

References

-

Brown, M. E. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. [Link]

-

TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals. [Link]

-

Gab-Allah, M. A., et al. (2023). Thermal analysis - A review of techniques and applications in the pharmaceutical sciences. IntechOpen. [Link]

-

Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Mettler-Toledo. [Link]

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]

-

Popov, A. P., et al. (2021). A comparative study on the thermal decomposition of some transition metal carboxylates. Journal of Thermal Analysis and Calorimetry. [Link]

-

Szczepaniak, W., & Szłyk, E. (2019). Thermal decomposition of some silver(I) carboxylates under nitrogen atmosphere. Journal of Thermal Analysis and Calorimetry. [Link]

-

Yakuphanoglu, F. (2015). Thermal analysis study of some transition metal complexes by TG and DSC methods. Journal of Materials and Electronic Devices. [Link]

-

ResearchGate. (n.d.). Thermal Analysis Data, TG and DSC for the Complexes. ResearchGate. [Link]

-

Singh, A., et al. (2023). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Preprint. [Link]

-

ResearchGate. (n.d.). TGA analysis of the metal complexes. ResearchGate. [Link]

- Google Patents. (2016). CN105669481A - Method for the synthesis of Na-beta-alaninate and calcium pantothenate.

-

da Cruz, A. C., et al. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PLoS ONE. [Link]

-

Zhang, Y., et al. (2019). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of the Arkansas Academy of Science. [Link]

-

precisionFDA. (n.d.). CALCIUM BETA-ALANINATE. precisionFDA. [Link]

-

ResearchGate. (n.d.). Mass spectrum of b-alanine obtained under conditions of thermal... ResearchGate. [Link]

-

Islam, S., et al. (2024). Synthesis, characterization, and evaluation of the antimicrobial, cytotoxic properties of alkaline earth metal complexes containing the nucleobase guanine. Chemical Papers. [Link]

-

PubChem. (n.d.). beta-Alanine, Calcium Salt (2:1). PubChem. [Link]

-

Wang, Y., et al. (2023). Thermal decomposition behavior of casting raw materials under different atmospheres and temperatures. Scientific Reports. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the investigated metal complexes. ResearchGate. [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of 2M β-alanine as function of CO2 loading time. ResearchGate. [Link]

-

Bottei, R. S., & Schneggenburger, R. G. (1970). Thermogravimetric study of some divalent transition metal chelates of several amino acids. Journal of Thermal Analysis. [Link]

-

ResearchGate. (n.d.). Thermal gravimetric analysis (TGA) of metal complexes. ResearchGate. [Link]

-

Wang, S., et al. (2008). The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. Thermochimica Acta. [Link]

-

Blancquaert, L., et al. (2017). Kinetics of Muscle Carnosine Decay after β-Alanine Supplementation: A 16-wk Washout Study. Medicine & Science in Sports & Exercise. [Link]

-

Tarate, N., et al. (2022). Thermogravimetric Analysis Of Metal Complexes Derived From 2-Phenyl-4H-Benzo[D]-[5][6]Oxazin-4-One Ligand. Eurasian Journal of Analytical Chemistry. [Link]

-

Yi, C. W., et al. (2010). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics. [Link]

-

TA Instruments. (n.d.). Simultaneous Mass Spectrometry and Fourier Transform Infrared Spectrometry of Off-Gases from a Thermogravimetric Analyzer. TA Instruments. [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]

-

Stoleriu, S., et al. (2012). Thermal decomposition of calcium(II) bis(acetylacetonate) n-hydrate. Journal of Thermal Analysis and Calorimetry. [Link]

-

FSSAI. (2021). PLAN OF EXAMINATION & SYLLABUS FOR 11 - FOOD ANALYST EXAMINATION. FSSAI. [Link]

-

Ghomashchi, F., et al. (2023). Thermal decomposition and atmospheric pressure chemical ionization of alanine using ion mobility spectrometry and computational study. Scientific Reports. [Link]

-

Wang, C., et al. (2023). Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC. Processes. [Link]

-

Stănică, N. (2018). Kinetic study of the thermal decomposition of calcium carbonate by isothermal methods of analysis. ResearchGate. [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. beta-Alanine, Calcium Salt (2:1) | C6H12CaN2O4 | CID 161901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Calcium beta-alaninate | 36321-40-1 | Benchchem [benchchem.com]

- 4. mt.com [mt.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. tainstruments.com [tainstruments.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemicalpapers.com [chemicalpapers.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermal decomposition and atmospheric pressure chemical ionization of alanine using ion mobility spectrometry and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Solubility of Calcium beta-alaninate in different solvents.

An In-depth Technical Guide to the Solubility of Calcium beta-alaninate in Different Solvents

Authored by: A Senior Application Scientist

Introduction

Calcium beta-alaninate, the calcium salt of the amino acid beta-alanine, is a compound of increasing interest within the pharmaceutical and nutritional sciences.[1] Its significance lies in its dual role as a source of bioavailable calcium and as a precursor to carnosine, a dipeptide with important physiological functions, including antioxidant and pH-buffering capacities in muscle tissue. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of calcium beta-alaninate is paramount for formulation development, dosage form design, and predicting its behavior in physiological systems.

Theoretical Framework: Understanding the Solubility of a Calcium Amino Acid Salt

Calcium beta-alaninate is a salt formed from the reaction of the weak acid, beta-alanine, and a moderately strong base, calcium hydroxide. In solution, it dissociates into a calcium cation (Ca²⁺) and two beta-alaninate anions. The solubility of this salt is governed by a complex interplay of factors, primarily the nature of the solvent, temperature, and the pH of the medium.

The Influence of Solvent Polarity

The principle of "like dissolves like" is central to understanding the solubility of calcium beta-alaninate. As an ionic compound, it is highly polar.

-

Water: Water is a highly polar solvent with a high dielectric constant, making it an excellent solvent for ionic compounds. The water molecules can effectively solvate the Ca²⁺ and beta-alaninate ions, overcoming the lattice energy of the solid salt.

-

Alcohols (Methanol, Ethanol): These are polar protic solvents but are less polar than water. Consequently, calcium beta-alaninate is expected to be less soluble in alcohols compared to water.[2]

-

Aprotic and Non-polar Solvents: Solvents like acetone, diethyl ether, and hydrocarbons are non-polar and will not effectively solvate the ions of calcium beta-alaninate. Therefore, the compound is expected to be practically insoluble in these solvents.

The Critical Role of pH

The solubility of amino acids and their salts is profoundly influenced by pH.[3] This is because the beta-alanine molecule can exist in different ionic forms depending on the pH of the solution: a cation at low pH, a zwitterion near its isoelectric point (pI), and an anion at high pH. The solubility of the amino acid is at its minimum at the isoelectric point, where the net charge is zero, leading to the strongest intermolecular interactions and the most stable crystal lattice. For salts like calcium beta-alaninate, the solubility will also be pH-dependent, generally increasing in acidic conditions where the beta-alaninate anion is protonated.

The Effect of Temperature

The dissolution of most salts is an endothermic process, meaning that solubility tends to increase with temperature. This relationship can be described by the van't Hoff equation.[4] For calcium amino acid salts, studies on analogous compounds have shown a positive correlation between temperature and solubility.[1][5]

Analogous Solubility Data and Expected Trends for Calcium beta-alaninate

Given the limited direct data for calcium beta-alaninate, we can infer its likely solubility behavior by examining its closest structural analogs: calcium glycinate (the calcium salt of glycine) and calcium alanate (the calcium salt of α-alanine).

| Compound | Solvent | Solubility | Reference |

| Calcium Glycinate | Water | Soluble, slightly soluble | [2][6][7] |

| Ethanol | Difficult to dissolve, insoluble | [2][7] | |

| DL-Alanine in aqueous CaCl₂ | Water with CaCl₂ | Increased solubility with CaCl₂ concentration | [1] |

Discussion and Extrapolated Solubility Profile for Calcium beta-alaninate

-

In Water: Based on the behavior of its analogs, calcium beta-alaninate is expected to be soluble in water . The presence of the polar amino and carboxylate groups, combined with its ionic nature, will facilitate strong interactions with water molecules.

-

In Alcohols (Methanol, Ethanol): A significantly lower solubility is anticipated in alcohols compared to water. While some dissolution may occur, it will be limited by the lower polarity of these solvents.

-

In Aprotic and Non-polar Solvents: Calcium beta-alaninate is predicted to be practically insoluble in solvents such as acetone, diethyl ether, and alkanes.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for specific applications, experimental determination is essential. The following section provides a robust, self-validating methodology.

Isothermal Equilibrium Method for Solubility Determination

This method involves creating a saturated solution of calcium beta-alaninate at a constant temperature and then quantifying the concentration of the dissolved solute.

Caption: Isothermal Equilibrium Method Workflow.

Step-by-Step Protocol:

-

Add an excess amount of solid calcium beta-alaninate to a known volume of the solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter (e.g., 0.45 µm) to remove any suspended particles.

-

Accurately dilute the clear filtrate with an appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted filtrate to determine the concentration of either the beta-alaninate anion or the calcium cation.

Analytical Quantification Methods

The concentration of the dissolved calcium beta-alaninate can be determined by quantifying either of its constituent ions.

Quantification of beta-alaninate via High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the quantification of amino acids.[8][9][10][11]

HPLC Method Parameters:

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Atlantis HILIC Silica, 4.6 x 150 mm, 3 µm).[9][12]

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium formate).[12]

-

Detection: UV detection at a low wavelength (e.g., 205 nm) or derivatization followed by fluorescence detection for higher sensitivity.[8][12]

-

Flow Rate: 1.0 mL/min.[12]

Procedure:

-

Prepare a series of standard solutions of known beta-alanine concentrations.

-

Inject the standards to generate a calibration curve.

-

Inject the diluted, filtered sample from the solubility experiment.

-

Determine the concentration of beta-alaninate in the sample from the calibration curve.

-

Calculate the original concentration of calcium beta-alaninate, accounting for the dilution factor and the stoichiometry (2 moles of beta-alaninate per mole of calcium beta-alaninate).

Quantification of Calcium Ions

1. Atomic Absorption Spectrometry (AAS): AAS is a highly sensitive method for quantifying metal ions.[13]

Procedure:

-

Prepare a stock solution of a primary calcium standard (e.g., CaCO₃ in dilute HCl).[14]

-

Create a series of calibration standards by diluting the stock solution. A lanthanum solution is typically added to both standards and samples to suppress chemical interference.[13]

-

Aspirate the standards and the diluted sample into the AAS instrument.

-

Measure the absorbance and determine the calcium concentration from the calibration curve.

-

Calculate the concentration of calcium beta-alaninate based on the stoichiometry.

2. Complexometric Titration with EDTA: This is a classic and reliable method for determining the concentration of metal ions.

Procedure:

-

Pipette a known volume of the clear filtrate into a flask.

-

Add a suitable indicator (e.g., Murexide or Eriochrome Black T) and a buffer to maintain a high pH.

-

Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) until a color change indicates the endpoint.

-

Calculate the concentration of calcium in the sample based on the volume of EDTA used.

Caption: Analytical Quantification Workflow.

Factors for Consideration in Drug Development

-

Excipients and Co-solvents: The solubility of calcium beta-alaninate can be significantly altered by the presence of other substances in a formulation. Co-solvents can increase solubility, while other electrolytes may have a "salting-in" or "salting-out" effect.[15]

-

pH and Oral Absorption: The pH-dependent solubility of calcium beta-alaninate has direct implications for its oral bioavailability. The varying pH of the gastrointestinal tract will affect the dissolution rate and, consequently, the absorption of both calcium and beta-alanine.

Conclusion

While direct quantitative solubility data for calcium beta-alaninate is sparse, a strong predictive framework can be established based on fundamental chemical principles and analogous data from similar calcium amino acid salts. Calcium beta-alaninate is expected to be soluble in water, sparingly soluble in polar organic solvents like ethanol, and practically insoluble in non-polar organic solvents. Its solubility will be significantly influenced by the temperature and pH of the medium. For researchers and formulation scientists, the experimental protocols detailed in this guide provide a robust pathway to determining the precise solubility of calcium beta-alaninate in their specific systems, ensuring the development of effective and reliable pharmaceutical and nutritional products.

References

-

ChemBK. Calcium glycinate. [Link]

-

SciSpace. Method for quantitative detection of beta-alanine and application thereof. [Link]

-

ResearchGate. (PDF) Effects of calcium and barium chloride salts on the solubility and dissolution thermodynamics of glycine and DL-alanine from 288.15 K to 328.15 K. [Link]

-

Fengchen. Calcium Glycinate CAS 35947-07-0, Magnesium Glycinate CAS 14783-68-7. [Link]

-

National Center for Biotechnology Information. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. [Link]

-

HORIBA. Measurement of Calcium in Drinking Water. [Link]

-

PubMed. The solubility of calcium and phosphate in two specialty amino acid solutions. [Link]

-

OIV. Calcium- Determination by AAS. [Link]

-

ERIC. Calcium Analysis. Training Module 5.225.2.77. [Link]

-

CICECO. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. [Link]

-

ACS Publications. Synthesis and Properties of Calcium Alanate and Two Solvent Adducts. [Link]

-

ResearchGate. Determination of Free Arginine, Glutamine, and β-alanine in Nutritional Products and Dietary Supplements. [Link]

-

Pharmaguideline. Method of Analysis for Calcium Citrate. [Link]

-

ACS Publications. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. [Link]

-

Agilent. Analysis of Amino Acids by HPLC. [Link]

-

PubMed. Thermodynamics of dissolution of calcium hydroxycarboxylates in water. [Link]

-

National Center for Biotechnology Information. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. [Link]

-

PubMed. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. [Link]

-

ResearchGate. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. [Link]

-

Paras Intermediates Pvt. Ltd. CALCIUM GLYCINATE. [Link]

-

ACS Publications. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. [Link]

-

ResearchGate. Thermodynamics of Dissolution of Calcium Hydroxycarboxylates in Water. [Link]

-

ResearchGate. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

-

PubMed. Synthesis and properties of calcium alanate and two solvent adducts. [Link]

-

Researching. Structural characterization of calcium glycinate, magnesium glycinate and zinc glycinate. [Link]

-

National Center for Biotechnology Information. Thermodynamic insights into the interplay between calcium and iron(ii) hydroxycarboxylates: impacts on solubility, speciation, and bioavailability. [Link]

-

PubMed. Factors affecting solubility of calcium lactate in aqueous solutions. [Link]

-

WebAssign. Lab 11 - Thermodynamics of Salt Dissolution. [Link]

-

ResearchGate. Synthesis and Properties of Calcium Alanate and Two Solvent Adducts. [Link]

-

ResearchGate. Effect of β-alanine and the solvent composition on the solubility of solvate of calcium D-pantothenate containing four molecules of methanol and one molecule of water (D-PC·4MeOH·1H2O). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thermodynamic insights into the interplay between calcium and iron(ii) hydroxycarboxylates: impacts on solubility, speciation, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium glycinate | 35947-07-0 [chemicalbook.com]

- 7. Calcium Glycinate CAS 35947-07-0, Magnesium Glycinate CAS 14783-68-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. scispace.com [scispace.com]

- 9. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Calcium- Determination by AAS | OIV [oiv.int]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological roles of Calcium beta-alaninate beyond a beta-alanine source.

Calcium β-Alaninate: A Multifunctional Effector Beyond a Simple Amino Acid Source

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Calcium β-alaninate is widely recognized as a stable and efficient delivery form of the non-proteinogenic amino acid β-alanine, primarily utilized for its role as the rate-limiting precursor to the dipeptide carnosine. However, a deeper analysis of its constituent components—calcium and β-alanine—suggests that the biological significance of this molecule may extend far beyond that of a simple nutritional supplement. This technical guide explores the untapped potential of calcium β-alaninate, dissecting the well-established roles of its individual moieties and postulating novel, synergistic functions for the intact molecule. We will delve into the intricate signaling pathways of calcium, its pivotal role as a second messenger, and the emerging recognition of β-alanine as a neurotransmitter. By integrating these distinct biological activities, we will construct a series of hypotheses on the unique pharmacological possibilities of calcium β-alaninate and provide detailed experimental protocols to rigorously test these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the full therapeutic potential of this intriguing molecule.

Deconstructing the Components: Established Biological Roles

To appreciate the potential of calcium β-alaninate as a unified entity, it is imperative to first understand the profound and diverse biological activities of its constituent parts.

Calcium: The Ubiquitous Second Messenger

Calcium ions (Ca²⁺) are fundamental to a vast array of physiological processes, acting as a critical second messenger in signal transduction pathways.[1][2] The steep concentration gradient between the extracellular environment and the cytosol is meticulously maintained by ion channels and pumps, allowing for rapid and localized fluctuations in intracellular Ca²⁺ that trigger a multitude of cellular responses.[1][2][3]

Key roles of calcium signaling include:

-

Muscle Contraction: In all muscle types, an increase in cytosolic Ca²⁺ is the primary trigger for contraction.[4] In striated muscle, Ca²⁺ binds to troponin C, initiating the cross-bridge cycle, while in smooth muscle, it binds to calmodulin, which in turn activates myosin light-chain kinase.[4]

-

Neurotransmission: The influx of Ca²⁺ into the presynaptic terminal upon depolarization is essential for the release of neurotransmitters into the synaptic cleft.[1][2]

-

Gene Transcription: Calcium signaling can regulate gene expression through the activation of Ca²⁺-dependent transcription factors such as NFAT, CREB, and MEF2, influencing long-term cellular changes like muscle fiber type switching and hypertrophy.[5][6][7]

-

Enzyme Regulation: Many enzymes are allosterically regulated by Ca²⁺, including various kinases, phosphatases, and proteases, thereby controlling a wide range of metabolic and signaling pathways.[1]

The maintenance of calcium homeostasis is a complex process involving the interplay of hormones like parathyroid hormone (PTH), vitamin D, and calcitonin, which regulate its absorption, excretion, and storage in bone.[8][9][10][11]

β-Alanine: More Than a Carnosine Precursor

β-alanine is a non-proteinogenic amino acid traditionally recognized for its role as the rate-limiting precursor in the synthesis of carnosine (β-alanyl-L-histidine).[12][13][14]

-

Carnosine Synthesis and Function: Carnosine is a dipeptide found in high concentrations in skeletal muscle and brain tissue.[13][15] Its primary functions include intracellular pH buffering, antioxidant activity, and regulation of calcium sensitivity in muscle fibers.[14][16][17] The synthesis of carnosine is catalyzed by carnosine synthase, an enzyme that joins β-alanine and L-histidine in an ATP-dependent reaction.[13][18][19]

Recent research has unveiled a more direct and nuanced role for β-alanine in cellular signaling, independent of its conversion to carnosine.

-

Neurotransmitter Activity: There is growing evidence to support the classification of β-alanine as a small molecule neurotransmitter.[20][21][22][23] It has been shown to be released from neurons in a Ca²⁺-dependent manner and can inhibit neuronal excitability.[20][23] β-alanine interacts with several receptor types, including:

-

Transport Mechanisms: The uptake of β-alanine into cells is an active process, primarily mediated by a sodium and chloride-dependent transporter.[27][28][29][30] This transporter is highly specific for β-amino acids and is distinct from the transport systems for α-amino acids.[30]

Hypothesized Synergistic and Novel Roles of Calcium β-Alaninate

The combination of a key signaling ion and a neuroactive amino acid in a single molecule, calcium β-alaninate, presents intriguing possibilities for unique biological activities that may not be achievable by the co-administration of calcium and β-alanine as separate entities.

Hypothesis 1: Enhanced Neuronal Excitability Modulation

The intact calcium β-alaninate molecule may act as a more potent modulator of neuronal excitability than β-alanine alone. The localized delivery of both β-alanine and calcium to the synaptic cleft or neuronal membrane could create a microenvironment that synergistically influences ion channel function and receptor activation.

-

Causality: The inhibitory effects of β-alanine on neuronal firing, mediated through glycine and GABA receptors, could be amplified by the simultaneous presence of elevated local calcium concentrations.[20][24] This could lead to a more profound and sustained hyperpolarization or a more efficient repolarization of the neuronal membrane. Conversely, in excitatory synapses, the interaction of β-alanine with NMDA receptors could be finely tuned by the co-delivered calcium.

Hypothesis 2: Direct Interaction with Calcium-Sensing Receptors (CaSR)

Calcium β-alaninate may directly interact with the extracellular calcium-sensing receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis and has been shown to be modulated by amino acids.[31][32]

-

Causality: The CaSR is known to be allosterically modulated by aromatic amino acids. While β-alanine is not aromatic, its binding to the receptor in conjunction with calcium could induce a unique conformational change, leading to altered downstream signaling. This could have significant implications for cellular processes regulated by the CaSR, such as hormone secretion and ion channel activity.[32]

Hypothesis 3: Novel Myofilament Sensitization in Muscle Tissue

In muscle cells, calcium β-alaninate could directly influence myofilament calcium sensitivity and relaxation kinetics, potentially through a mechanism independent of carnosine.

-

Causality: While carnosine is known to enhance the sensitivity of the contractile apparatus to Ca²⁺, it is plausible that a localized increase in both β-alanine and Ca²⁺ at the sarcoplasmic reticulum or myofilaments could directly impact calcium release and reuptake.[16][33][34][35] Studies have suggested that β-alanine supplementation can enhance muscle relaxation speed, possibly by improving calcium reuptake.[36] The direct delivery of calcium with β-alanine could amplify this effect.

Experimental Protocols for Hypothesis Validation

To investigate these hypotheses, a series of targeted in vitro and ex vivo experiments are proposed.

Electrophysiological Assessment of Neuronal Excitability

Objective: To determine if calcium β-alaninate has a synergistic effect on neuronal excitability compared to β-alanine and calcium administered separately.

Methodology:

-

Cell Culture: Primary hippocampal or cortical neurons will be cultured on microelectrode arrays (MEAs).

-

Experimental Groups:

-

Control (vehicle)

-

β-alanine

-

Calcium chloride

-

Calcium β-alaninate

-

β-alanine + Calcium chloride (co-administered)

-

-

Electrophysiological Recording: Spontaneous and evoked neuronal activity (spike rate, burst frequency, network synchronicity) will be recorded using the MEA system before and after the application of the test compounds.

-

Patch-Clamp Analysis: Whole-cell patch-clamp recordings will be performed to measure changes in membrane potential, ion channel currents (e.g., GABA- and glycine-activated chloride currents), and synaptic transmission (mEPSCs and mIPSCs).

Expected Outcomes: If Hypothesis 1 is correct, the calcium β-alaninate group will show a significantly greater and/or more prolonged inhibition of neuronal firing compared to the other experimental groups.

Experimental Workflow for Neuronal Excitability Studies

Caption: Workflow for investigating the effects of calcium β-alaninate on neuronal excitability.

Calcium-Sensing Receptor (CaSR) Activation Assay

Objective: To assess the ability of calcium β-alaninate to modulate CaSR signaling.

Methodology:

-

Cell Line: HEK293 cells stably expressing the human CaSR (HEK-CaSR) will be used.

-

Signaling Readout: Intracellular calcium mobilization will be measured using a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

Experimental Protocol:

-

HEK-CaSR cells will be loaded with the calcium indicator dye.

-

A baseline fluorescence reading will be established.

-

Cells will be stimulated with varying concentrations of calcium chloride, β-alanine, and calcium β-alaninate.

-

Changes in intracellular fluorescence, indicative of Ca²⁺ release from intracellular stores, will be monitored using a fluorescence plate reader or microscope.

-

-

Downstream Signaling: Western blot analysis will be performed to assess the phosphorylation of downstream effectors of CaSR signaling, such as ERK1/2.

Expected Outcomes: If Hypothesis 2 is correct, calcium β-alaninate may elicit a unique dose-response curve for intracellular calcium release compared to calcium chloride alone, or it may potentiate or inhibit the response to a given concentration of extracellular calcium.

Signaling Pathway for Hypothesized CaSR Modulation

Caption: Hypothesized modulation of CaSR signaling by calcium β-alaninate.

Skinned Muscle Fiber Contractility Assay

Objective: To determine the direct effects of calcium β-alaninate on myofilament calcium sensitivity and contractile properties.

Methodology:

-

Tissue Preparation: Single muscle fibers will be isolated from rodent (e.g., rat soleus or EDL) muscle and chemically "skinned" with detergents (e.g., Triton X-100) to remove the sarcolemma and sarcoplasmic reticulum, allowing direct access to the contractile proteins.

-

Experimental Setup: Skinned fibers will be mounted between a force transducer and a length controller and bathed in a series of solutions with precisely controlled concentrations of Ca²⁺, ATP, and the test compounds.

-

Force-pCa Relationship: The force generated by the fiber will be measured at various concentrations of free Ca²⁺ (expressed as pCa, the negative log of the molar Ca²⁺ concentration). This will be done in the presence of:

-

Control solution

-

β-alanine

-

Calcium β-alaninate

-

-

Data Analysis: Force-pCa curves will be generated and fitted to the Hill equation to determine the pCa₅₀ (the pCa at which half-maximal force is produced), which is a measure of myofilament Ca²⁺ sensitivity.

Expected Outcomes: If Hypothesis 3 holds true, fibers treated with calcium β-alaninate will exhibit a leftward shift in the force-pCa curve (i.e., a higher pCa₅₀) compared to the control and β-alanine-only groups, indicating an increased sensitivity of the contractile apparatus to calcium.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear, concise tables for comparative analysis.

Table 1: Neuronal Activity Modulation

| Treatment Group | Mean Spike Rate (spikes/s) | Burst Frequency (bursts/min) | mIPSC Amplitude (pA) |

| Control | Baseline Value | Baseline Value | Baseline Value |

| β-Alanine | % Change from Baseline | % Change from Baseline | % Change from Baseline |

| Calcium Chloride | % Change from Baseline | % Change from Baseline | % Change from Baseline |

| β-Alanine + CaCl₂ | % Change from Baseline | % Change from Baseline | % Change from Baseline |

| Calcium β-Alaninate | % Change from Baseline | % Change from Baseline | % Change from Baseline |

Table 2: Myofilament Calcium Sensitivity

| Treatment Group | pCa₅₀ (Mean ± SEM) | Hill Coefficient (n_H) |

| Control | Value | Value |

| β-Alanine | Value | Value |

| Calcium β-Alaninate | Value | Value |

Conclusion and Future Directions

The exploration of calcium β-alaninate beyond its role as a simple precursor for carnosine synthesis opens up a new frontier in pharmacology and nutritional science. The hypotheses presented in this guide are grounded in the established biological functions of calcium and β-alanine and provide a logical framework for investigating the potential for synergistic or novel activities of the intact molecule. The proposed experimental protocols offer a robust and systematic approach to validating these hypotheses.

Should these investigations yield positive results, the implications for drug development and therapeutic applications could be substantial. Calcium β-alaninate could emerge as a novel therapeutic agent for neurological disorders characterized by hyperexcitability, conditions involving dysregulated calcium signaling, or as an advanced ergogenic aid for enhancing muscle performance through direct effects on contractility. Further research would also be warranted to explore its pharmacokinetic profile and in vivo efficacy in relevant animal models.

References

-

Tierney, T. S. (n.d.). Beta-alanine as a small molecule neurotransmitter. PubMed. [Link]